molecular formula C7H12FNO B11825385 1-(2-Fluoroethyl)piperidin-4-one

1-(2-Fluoroethyl)piperidin-4-one

Cat. No.: B11825385
M. Wt: 145.17 g/mol
InChI Key: WLIKSPZTZNRTRZ-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)piperidin-4-one is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C7H12FNO, and it has a molecular weight of 145.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoroethyl)piperidin-4-one can be achieved through various methods. One common approach involves the reaction of piperidin-4-one with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow reactions. These methods provide higher yields and better control over reaction conditions compared to traditional batch processes. The use of microwave irradiation and catalytic systems can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoroethyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into 1-(2-fluoroethyl)piperidin-4-ol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted piperidines .

Scientific Research Applications

1-(2-Fluoroethyl)piperidin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluoroethyl)piperidin-4-ol
  • Piperidin-4-one
  • 2-Fluoroethylamine

Uniqueness

1-(2-Fluoroethyl)piperidin-4-one is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, bioavailability, and specificity for certain molecular targets compared to its analogs .

Properties

Molecular Formula

C7H12FNO

Molecular Weight

145.17 g/mol

IUPAC Name

1-(2-fluoroethyl)piperidin-4-one

InChI

InChI=1S/C7H12FNO/c8-3-6-9-4-1-7(10)2-5-9/h1-6H2

InChI Key

WLIKSPZTZNRTRZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)CCF

Origin of Product

United States

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